6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves cyclization reactions. One common method is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include heating under reflux in solvents like ethanol or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-7(2)9-4-10-11-5-8(3)6-13(10)12-9/h4,7-8,11H,5-6H2,1-3H3 |
InChI Key |
AFRQPZQOFHJTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC(=NN2C1)C(C)C |
Origin of Product |
United States |
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